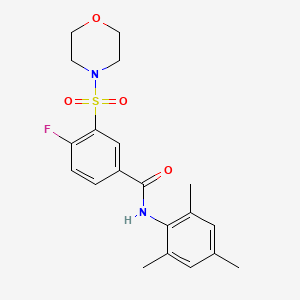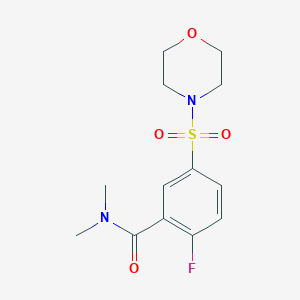
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide, also known as CFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide is its use as a fluorescent probe for the detection of protein kinase activity. 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has also been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide is not fully understood, but it is believed to involve the inhibition of protein kinase activity. Protein kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer. 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide may inhibit protein kinase activity by binding to the ATP-binding site on the kinase, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to have a range of biochemical and physiological effects in vitro. In addition to its anti-cancer activity, 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to inhibit the proliferation of smooth muscle cells and to reduce inflammation in a mouse model of acute lung injury. 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has also been investigated for its potential as a tool for studying the role of protein kinases in various biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide in lab experiments is its high selectivity for protein kinases. 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to be highly specific for certain kinases, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide. One area of interest is the development of new synthetic methods for 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide that are more efficient and scalable. Another area of interest is the development of new applications for 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide, such as its use as a tool for studying the role of protein kinases in neurological disorders. Finally, there is a need for further research on the safety and toxicity of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide, particularly in vivo.
Synthesis Methods
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with 4-chlorobenzaldehyde, followed by the reaction with malononitrile and subsequent cyclization to form the final product. The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide is a complex process that requires careful attention to detail and precise measurements.
properties
IUPAC Name |
(Z)-3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-11-4-6-12(7-5-11)21-16(22)10(9-20)8-13-14(18)2-1-3-15(13)19/h1-8H,(H,21,22)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMPEASHOOERFR-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)
![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)


![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)
![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)

![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
